![molecular formula C18H14F2N2O3S2 B3410280 N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide CAS No. 896359-14-1](/img/structure/B3410280.png)
N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Overview
Description
N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a complex organic compound that features a benzothiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the attachment of the methanesulfonylbenzamide moiety, which can be achieved through a coupling reaction using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique chemical properties might be beneficial.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism by which N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor. The pathways involved would depend on the specific targets and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 4,6-difluoro-2,3-dihydro-1,3-benzothiazole
- 4-methanesulfonylbenzamide derivatives
- Other substituted benzothiazoles with similar functional groups .
Uniqueness
What sets N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
N-[(2Z)-4,6-difluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C23H24F2N2O4S
- Molecular Weight : 462.51 g/mol
- CAS Number : 6280-93-9
- Structure : The compound features a benzothiazole core with multiple functional groups which may influence its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could bind to receptors affecting signal transduction pathways.
- Cytotoxic Effects : Some studies suggest it may induce cytotoxicity in cancer cell lines.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 10 | Inhibition of tubulin polymerization |
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF7 (Breast) | 20 | Cell cycle arrest |
These results indicate that the compound has a selective toxicity profile, particularly against lung and cervical cancer cell lines, suggesting potential for further development as an anticancer agent.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the effects of this compound on A549 and HeLa cells. The results showed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was attributed to the disruption of microtubule dynamics, leading to apoptosis .
Study 2: Enzyme Interaction
Research focusing on the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor for certain kinases involved in tumor growth signaling pathways. The binding affinity was measured using surface plasmon resonance techniques, indicating a strong interaction with Ki values in the low micromolar range .
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S2/c1-3-8-22-16-14(20)9-12(19)10-15(16)26-18(22)21-17(23)11-4-6-13(7-5-11)27(2,24)25/h3-7,9-10H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQDQXAVISAAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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